molecular formula C11H16ClN3O3S B6242617 butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate CAS No. 2416231-52-0

butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate

Cat. No.: B6242617
CAS No.: 2416231-52-0
M. Wt: 305.8
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Description

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butyl ester group, a chloro-substituted thiadiazole ring, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. This reaction forms 5-chloro-1,2,4-thiadiazole.

    Acetamidation: The 5-chloro-1,2,4-thiadiazole is then reacted with acetic anhydride to introduce the acetamido group, forming 5-chloro-1,2,4-thiadiazol-3-yl acetamide.

    Esterification: Finally, the acetamide derivative is esterified with butanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and butanol in the presence of a strong acid or base.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted thiadiazole derivatives.

    Hydrolysis: Formation of 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoic acid and butanol.

    Oxidation and Reduction: Various oxidized or reduced thiadiazole derivatives.

Scientific Research Applications

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and acetamido groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-1,2,4-thiadiazol-3-yl)-benzonitrile
  • Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate
  • 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine

Uniqueness

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl ester group enhances its lipophilicity, while the acetamido group provides additional sites for hydrogen bonding and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2416231-52-0

Molecular Formula

C11H16ClN3O3S

Molecular Weight

305.8

Purity

95

Origin of Product

United States

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